
6-Dodecenedioic acid, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Dodecenedioic acid, (E)-, is an unsaturated dicarboxylic acid with the molecular formula C12H20O4. This compound is characterized by the presence of a double bond in the E-configuration, which means the substituents on either side of the double bond are on opposite sides. This structural feature imparts unique chemical properties to the compound, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Dodecenedioic acid, (E)-, typically involves the oxidation of unsaturated fatty acids or their derivatives. One common method is the ozonolysis of oleic acid, followed by oxidative cleavage to yield the desired dicarboxylic acid. The reaction conditions often include the use of ozone (O3) and hydrogen peroxide (H2O2) as oxidizing agents, with the process being carried out at low temperatures to prevent over-oxidation.
Industrial Production Methods: On an industrial scale, 6-Dodecenedioic acid, (E)-, can be produced through biotechnological processes involving the fermentation of renewable feedstocks. Microorganisms such as Candida tropicalis are employed to convert alkanes or fatty acids into the corresponding dicarboxylic acids. This method is considered more sustainable and environmentally friendly compared to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Dodecenedioic acid, (E)-, undergoes various chemical reactions, including:
Oxidation: The double bond can be further oxidized to form epoxides or diols.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the carboxylic acid groups can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Ozone (O3), hydrogen peroxide (H2O2), and catalysts like osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alcohols, amines, and acid chlorides in the presence of catalysts like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC).
Major Products:
Epoxides and Diols: From oxidation reactions.
Alcohols: From reduction reactions.
Esters and Amides: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
6-Dodecenedioic acid, (E)-, finds applications in various fields:
Chemistry: Used as a building block for the synthesis of polymers and specialty chemicals.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including its role in lipid metabolism and as a precursor for bioactive compounds.
Industry: Utilized in the production of high-performance materials, such as polyamides and polyesters, which are used in engineering plastics and fibers.
Wirkmechanismus
The mechanism of action of 6-Dodecenedioic acid, (E)-, involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as fatty acid desaturases and elongases, leading to the formation of bioactive metabolites. These metabolites can modulate lipid signaling pathways, influencing processes like inflammation and energy homeostasis.
Vergleich Mit ähnlichen Verbindungen
Dodecanedioic acid: A saturated dicarboxylic acid with similar applications but lacks the double bond.
Sebacic acid: Another dicarboxylic acid used in polymer production, with a shorter carbon chain.
Adipic acid: A widely used dicarboxylic acid in the production of nylon, with a different carbon chain length.
Uniqueness: 6-Dodecenedioic acid, (E)-, is unique due to its unsaturated nature and the presence of the E-configuration double bond. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for specific applications where other dicarboxylic acids may not be suitable.
Eigenschaften
Molekularformel |
C12H20O4 |
|---|---|
Molekulargewicht |
228.28 g/mol |
IUPAC-Name |
(E)-dodec-6-enedioic acid |
InChI |
InChI=1S/C12H20O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-2H,3-10H2,(H,13,14)(H,15,16)/b2-1+ |
InChI-Schlüssel |
YSZHWEFMJGSGMS-OWOJBTEDSA-N |
Isomerische SMILES |
C(CCC(=O)O)C/C=C/CCCCC(=O)O |
Kanonische SMILES |
C(CCC(=O)O)CC=CCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


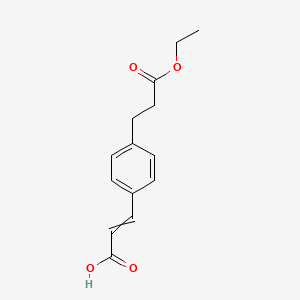
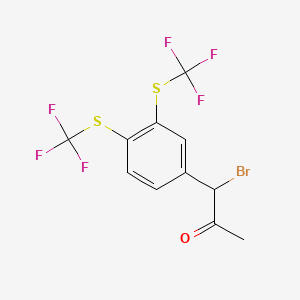

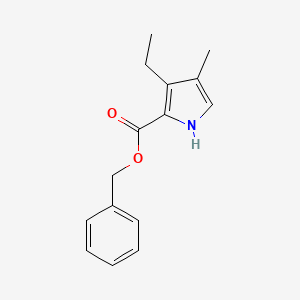
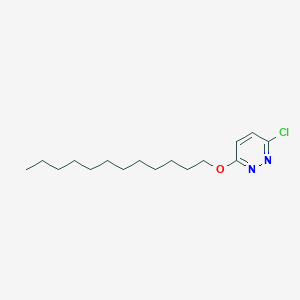
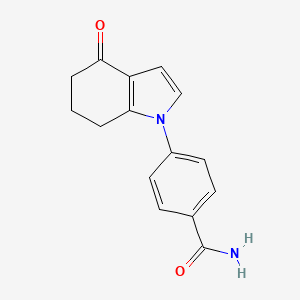

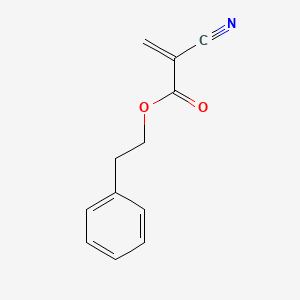
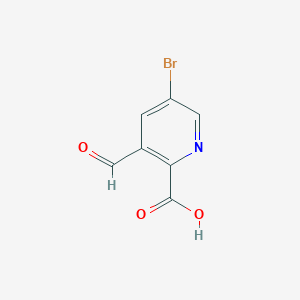
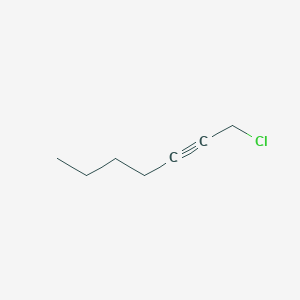
![N-(9-((6aR,8R,9R,9aR)-2,2,4,4-Tetraisopropyl-9-((methylthio)methoxy)tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-9H-purin-6-yl)benzamide](/img/structure/B14070102.png)
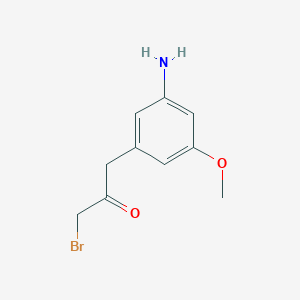
![Methyl 4-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14070123.png)

